An In-depth Technical Guide to Z-D-Meala-OH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Z-D-Meala-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Meala-OH, known formally as N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine, is a synthetic derivative of the non-proteinogenic amino acid D-alanine.[1][2] As a protected and N-methylated amino acid, it serves as a crucial building block in peptide synthesis, particularly for creating peptides with modified backbones that can confer unique structural and functional properties. N-methylation, for instance, is a common strategy to enhance metabolic stability, increase membrane permeability, and modulate the conformational preferences of peptides, making Z-D-Meala-OH a valuable reagent in peptidomimetic and drug discovery research.
This technical guide provides a comprehensive overview of the chemical properties, structural features, and experimental considerations for Z-D-Meala-OH.
Chemical Structure and Identifiers
The structure of Z-D-Meala-OH features a D-alanine core where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group and also bears a methyl substituent.
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IUPAC Name: (2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid.[1]
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Common Synonyms: Z-D-MEALA-OH, Z-D-N-Me-Ala-OH, Z-N-Me-D-Ala-OH.[1]
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CAS Number: 68223-03-0.[1]
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Molecular Formula: C12H15NO4.
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Canonical SMILES: C--INVALID-LINK--N(C)C(=O)OCC1=CC=CC=C1
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InChI: 1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1.
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InChIKey: QGEQKVZQPWSOTI-SECBINFHSA-N.
Chemical and Physical Properties
The physicochemical properties of Z-D-Meala-OH are summarized in the table below. It is important to note that some experimental data, such as melting and boiling points, are more readily available for the L-isomer (Z-L-Meala-OH, CAS: 21691-41-8) and are provided here as an approximation.
| Property | Value | Source(s) |
| Molecular Weight | 237.25 g/mol | |
| Appearance | White to off-white solid powder | |
| Melting Point | 54-56 °C (for L-isomer) | |
| Boiling Point | 389.5 ± 31.0 °C (Predicted, for L-isomer) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (for L-isomer) | |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) |
Spectroscopic Properties
Detailed experimental spectroscopic data (such as 1H NMR, 13C NMR, IR, and Mass Spectrometry) for Z-D-Meala-OH are not extensively reported in publicly accessible literature. However, researchers can expect characteristic signals corresponding to the structural fragments:
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1H NMR: Aromatic protons from the benzyl (B1604629) group (approx. 7.3 ppm), the benzylic CH2 protons (approx. 5.1 ppm), the alpha-proton of the alanine (B10760859) backbone, the N-methyl protons, and the beta-methyl protons.
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13C NMR: Resonances for the carbonyl carbons (carboxyl and carbamate), aromatic carbons, and aliphatic carbons of the alanine and methyl groups.
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IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretches of the carbamate (B1207046) and carboxylic acid, and aromatic C-H stretches.
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Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, which is crucial for identity confirmation.
Experimental Protocols
Proposed Synthesis of Z-D-Meala-OH
Methodology:
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N-Protection: D-Alanine is dissolved in an aqueous alkaline solution (e.g., 2N NaOH) and cooled in an ice bath. Benzyl chloroformate is then added portion-wise while maintaining the alkaline pH and low temperature. This Schotten-Baumann reaction yields N-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH).
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N-Methylation: The dried Z-D-Ala-OH is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). A strong base, such as sodium hydride (NaH), is added to deprotonate the amide nitrogen. Subsequently, an electrophilic methyl source, typically methyl iodide (CH3I), is added to the reaction mixture to yield the final product, Z-D-Meala-OH.
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Purification: The crude product would require purification, likely via extraction to remove water-soluble impurities, followed by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure compound.
Use in Solid-Phase Peptide Synthesis (SPPS)
Z-D-Meala-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce an N-methylated D-alanine residue into a peptide sequence. The general workflow is outlined below.
Methodology:
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Resin Preparation: The synthesis begins with a solid support resin, typically pre-loaded with the C-terminal amino acid. The N-terminal protecting group (e.g., Fmoc) is removed.
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Activation and Coupling: Z-D-Meala-OH is pre-activated in a suitable solvent (e.g., DMF) using coupling reagents such as HBTU, HATU, or DIC/HOBt, along with a base like DIPEA. This activated species is then added to the deprotected resin, and the coupling reaction proceeds to form a new peptide bond.
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Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
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Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the desired sequence.
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Cleavage and Purification: Once the peptide is fully assembled, it is cleaved from the resin, and all side-chain protecting groups (including the Z-group on the N-methylated residue) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Activity
The specific biological activity and mechanism of action for Z-D-Meala-OH itself are not well-documented. As a protected amino acid, it is not expected to be biologically active until it is incorporated into a larger peptide and the protecting group is removed.
However, amino acid derivatives, in a general sense, have been explored as ergogenic supplements that may influence anabolic hormone secretion, provide fuel during exercise, and enhance mental performance. The true biological effect would be dictated by the final peptide into which the N-methyl-D-alanine residue is incorporated. The presence of this residue is intended to modulate the therapeutic properties of the parent peptide.
Due to the lack of specific data on signaling pathways directly involving Z-D-Meala-OH, a diagram illustrating its logical classification and application is provided below.
Conclusion
Z-D-Meala-OH is a specialized chemical reagent with significant utility in the field of peptide chemistry. Its unique structure as a protected, N-methylated D-amino acid allows for the synthesis of modified peptides with potentially enhanced therapeutic profiles, including improved stability and bioavailability. While detailed biological studies on the compound itself are scarce, its value as a synthetic building block for drug discovery and development is well-established within the research community. This guide provides the foundational technical information required for its effective handling, synthesis, and application in advanced peptide research.
